Terbium(3+);chloride;hexahydrate

Description

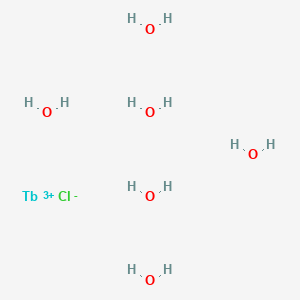

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) is a rare earth compound with the molecular formula Cl₃H₁₂O₆Tb and a molecular weight of 373.38 g/mol. It is a white crystalline powder highly soluble in water, commonly used as a precursor for synthesizing metallic terbium, fluorescent nanocomposites, and specialized alloys like Terfenol-D . Its high purity (≥99.9%) and water solubility make it critical in biomedical imaging, luminescent materials, and environmental sorption studies .

Key properties include:

Properties

Molecular Formula |

ClH12O6Tb+2 |

|---|---|

Molecular Weight |

302.47 g/mol |

IUPAC Name |

terbium(3+);chloride;hexahydrate |

InChI |

InChI=1S/ClH.6H2O.Tb/h1H;6*1H2;/q;;;;;;;+3/p-1 |

InChI Key |

AVFFJDCKLBVKBE-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Tb+3] |

Origin of Product |

United States |

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism by which terbium(III) chloride hexahydrate exerts its effects is through its role as a Lewis acid. It can coordinate with various ligands, facilitating reactions by stabilizing transition states and intermediates. In biological systems, its luminescent properties are exploited for imaging and detection, where it interacts with biomolecules to produce fluorescence.

Comparison with Similar Compounds

Comparison with Similar Lanthanide Chlorides

Hydration States and Structural Variants

Lanthanide chlorides exhibit varying hydration states, impacting their reactivity and applications:

Key Observations :

Functional and Toxicological Differences

Luminescence and Imaging

- TbCl₃·6H₂O exhibits green fluorescence under UV light, making it ideal for ratiometric thermometry (e.g., YZ-BDC:Eu³⁺,Tb³⁺ nanothermometers) .

- EuCl₃·6H₂O and HoCl₃·6H₂O are preferred for red and near-infrared emissions, respectively .

Toxicity in Aquatic Systems

Zebrafish LC₅₀ (96-hour exposure) values correlate with lanthanide atomic numbers:

| Compound | Atomic Number | LC₅₀ (ppm) | Toxicity Trend |

|---|---|---|---|

| LaCl₃·6H₂O | 57 | >100 | Low toxicity |

| TbCl₃·6H₂O | 65 | 10–100 | Moderate to high |

| HoCl₃·6H₂O | 67 | 1–10 | High toxicity |

Higher atomic number lanthanides (e.g., Tb, Dy, Ho) disrupt ion channels more severely, increasing toxicity .

Key Physical and Chemical Properties

Ionization and Thermochemical Data

Scientific Research Applications

Terbium(III) chloride hexahydrate (TbCl3- 6H2O) is a water-soluble crystalline compound that has a wide range of applications due to its unique properties .

General Information

Terbium(III) chloride hexahydrate is an inorganic compound with the chemical formula TbCl3- 6H2O. It is a crystalline solid that appears as greenish-white deliquescent crystals, readily absorbing moisture from the air. The molecular weight of the compound is approximately 373.38 g/mol.

Applications

Terbium(III) chloride hexahydrate is widely utilized in various research fields :

- Optoelectronics: It is a crucial component in the production of phosphors for LED lights and displays, enhancing brightness and color quality . It is also utilized in the production of phosphors for solid-state lighting and display technologies, where its ability to emit green light enhances display quality .

- Medical Imaging: It plays a role in MRI contrast agents, improving the clarity of images and aiding in the diagnosis of various medical conditions .

- Lasers: It is used in solid-state lasers, contributing to the generation of specific wavelengths, making it valuable in telecommunications and material processing .

- Research in Materials Science: Its unique luminescent properties are explored in developing new materials for sensors and electronic devices . It is also valuable in synthesizing new materials with unique properties, aiding researchers in developing innovative solutions across various industries .

- Catalysis: This compound serves as a catalyst in various chemical reactions, improving efficiency and selectivity in industrial processes .

- Magnetic Materials: It plays a significant role in developing advanced magnetic materials, which are crucial for applications in data storage and electronics .

- Research in Luminescence: It is utilized in studies of luminescent materials, contributing to advancements in lasers and other optical devices .

- Electronics : It is used in the production of phosphors for color television tubes and LED displays due to its luminescent properties.

Table of Compounds Similar to Terbium(III) Chloride Hexahydrate

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Terbium(III) Chloride Hexahydrate | Strong luminescence | |

| Dysprosium(III) Chloride Hexahydrate | Enhanced magnetic properties | |

| Lanthanum(III) Chloride Hexahydrate | Lower luminescence | |

| Ytterbium(III) Chloride Hexahydrate | Different optical characteristics |

Q & A

Q. What are the standard synthesis methods for terbium(III) chloride hexahydrate, and how do they influence purity and particle size?

Methodological Answer: Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) is typically synthesized via:

Reaction of Tb₂O₃ with hydrochloric acid :

Excess HCl ensures complete dissolution and prevents hydrolysis.

Direct reaction of metallic terbium with chlorine gas :

This method is conducted under inert conditions to avoid oxidation byproducts.

Purity and particle size control involves:

Q. What safety precautions are necessary when handling terbium(III) chloride hexahydrate in laboratory settings?

Methodological Answer:

Q. How can researchers characterize the purity and hydration state of terbium(III) chloride hexahydrate?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify hydration by measuring mass loss at 100–200°C (water release) and 300–400°C (anhydrous TbCl₃ decomposition) .

- X-Ray Diffraction (XRD) : Confirm crystallinity and phase purity by matching peaks to reference patterns (e.g., JCPDS 24-1275).

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect trace metal impurities (e.g., Dy³⁺, Gd³⁺) to ensure >99.99% purity .

Advanced Research Questions

Q. How do terbium(III) chloride hexahydrate's thermodynamic properties influence its behavior in ion clustering reactions?

Methodological Answer:

- Ion Clustering : TbCl₃·6H₂O participates in gas-phase clustering reactions, such as:

Measured ionization energy (11.43 ± 0.05 eV) and enthalpy changes (ΔH = −85 kJ/mol) guide its reactivity in coordination chemistry . - Hydration Effects : The hexahydrate structure stabilizes Tb³⁺ ions via hydrogen bonding, reducing lattice energy and enhancing solubility in polar solvents .

Q. What methodologies optimize terbium(III) chloride hexahydrate's use in synthesizing thermochromic phosphors for temperature sensing?

Methodological Answer:

- Doping in Cs₂NaInCl₆ Perovskites :

- Dissolve TbCl₃·6H₂O with SbCl₃ in HCl (pH < 2) to prevent hydrolysis.

- Hydrothermally treat at 180°C for 24 hrs to form Sb³⁺/Tb³⁺ co-doped crystals.

- Characterize thermochromic response via temperature-dependent photoluminescence (PL) spectra (λₑₓ = 254 nm) .

- Performance Metrics :

- Thermal Sensitivity : 1.5% K⁻¹ at 300–400 K.

- Color Purity : CIE coordinates (0.32, 0.41) under UV excitation .

Q. How does the particle size of terbium(III) chloride hexahydrate affect its performance in medical imaging probes?

Methodological Answer:

- Particle Size Control :

- Imaging Applications :

Q. What experimental approaches are used to study terbium(III) chloride hexahydrate's complexation with organic ligands, and how do these affect luminescence?

Methodological Answer:

- Ligand Screening :

- Glycine Complexation : Mix TbCl₃·6H₂O with glycine (1:3 molar ratio) in ethanol, reflux for 6 hrs. Monitor stability via UV-Vis (λ = 280 nm) .

- Luminescence Analysis :

- Lifetime Measurements : Use time-resolved PL to quantify Tb³⁺ ⁵D₄ → ⁷F₅ transitions (λ = 545 nm).

- Quantum Yield : Organic ligands (e.g., EDTA) increase quantum yield from 15% (free Tb³⁺) to 45% by suppressing non-radiative decay .

Q. How does terbium(III) chloride hexahydrate compare to other rare-earth chlorides in terms of ionic radius and electronic configuration for optoelectronic applications?

Methodological Answer:

- Comparative Analysis :

| Compound | Ionic Radius (Tb³⁺: 0.92 Å) | Application |

|---|---|---|

| DyCl₃·6H₂O | 0.91 Å | Yellow phosphors |

| NdCl₃·6H₂O | 0.98 Å | NIR lasers (1064 nm) |

| CeCl₃·6H₂O | 1.01 Å | UV-shielding coatings |

- Electronic Configuration : Tb³⁺ (4f⁸) exhibits stronger spin-orbit coupling than Ce³⁺ (4f¹), enabling sharper emission lines for OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.